![molecular formula C5H6ClF3O2S B13592588 [2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride is a versatile chemical compound used in various scientific research fields. Its unique properties make it valuable for synthesizing pharmaceuticals and agrochemicals, and studying enzyme mechanisms.
Métodos De Preparación
The synthesis of [2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride involves several steps. One common method includes the trifluoromethylation of cyclopropyl intermediates followed by sulfonylation. The reaction conditions typically involve the use of radical initiators and specific catalysts to ensure high yield and purity . Industrial production methods often employ large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste .
Análisis De Reacciones Químicas
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Radical Reactions: The trifluoromethyl group plays a crucial role in radical reactions, making it a valuable intermediate in organic synthesis.
Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is valuable for studying enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of [2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The sulfonyl chloride group acts as a leaving group, facilitating substitution reactions. These interactions enable the compound to modify biological molecules and pathways, making it useful in drug development and biochemical research .
Comparación Con Compuestos Similares
[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
Triflamides (CF3SO2NHR): Known for their high NH-acidity and catalytic activity.
Triflimides (CF3SO2)2NH: Used as strong NH-acids and catalysts in various organic reactions.
These compounds share some similarities in their chemical properties but differ in their specific applications and reactivity.
Propiedades
Fórmula molecular |
C5H6ClF3O2S |
|---|---|
Peso molecular |
222.61 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride |
InChI |
InChI=1S/C5H6ClF3O2S/c6-12(10,11)2-3-1-4(3)5(7,8)9/h3-4H,1-2H2 |
Clave InChI |
CNAMKVHLKIFOPA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(F)(F)F)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
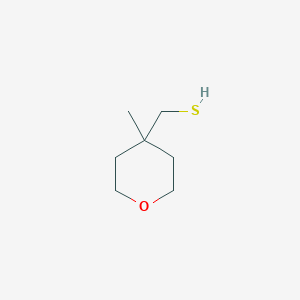
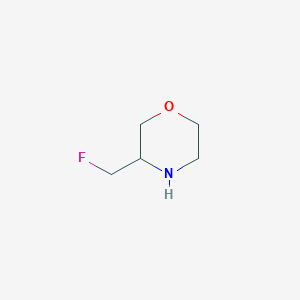
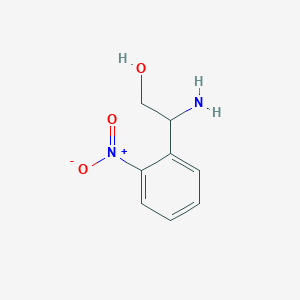
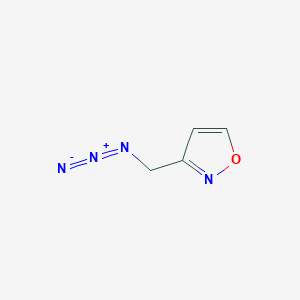
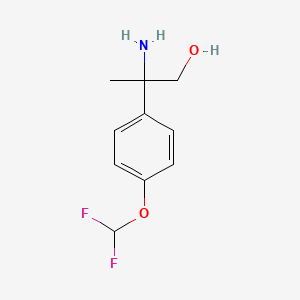

![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
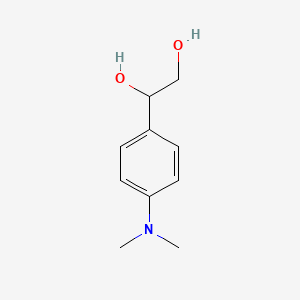
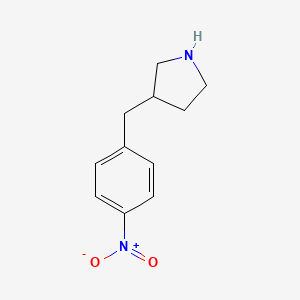
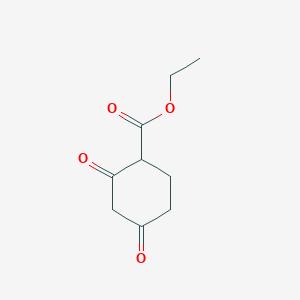
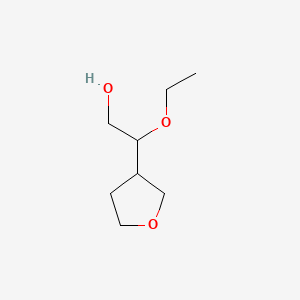

![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
